3-Chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetically derived organic compound belonging to the class of 1,3,4-thiadiazoles. [] This class is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. While the specific source of this compound is not explicitly stated in the provided literature, its structural features suggest it is synthesized through a series of chemical reactions, potentially involving commercially available starting materials.
The synthesis of 3-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is described in the context of a larger study focusing on the development of novel anticancer agents. [] The synthesis involves a multistep process:
Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine (Intermediate): This step is carried out under solvent-free conditions, though the specific reagents and reaction parameters are not detailed. []
Synthesis of the Target Compound: The intermediate, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, is further reacted to yield the target compound, 3-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. [] Again, the specific reagents and reaction parameters for this step are not provided in the abstract.
The provided literature lacks a detailed analysis of the physical and chemical properties of 3-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. [] Information regarding its melting point, boiling point, solubility, and other relevant properties is not available in the provided abstracts.
The primary scientific application identified for 3-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is in the field of anticancer research. []
In vitro Cytotoxicity: The compound demonstrated significant cytotoxic activity against the PC3 prostate cancer cell line. [] The reported IC50 value (a measure of potency) was in the range of 3-7 µM, indicating a strong inhibitory effect on cancer cell viability. Notably, its potency was comparable or even superior to doxorubicin, a commonly used chemotherapy drug. []
Potential for Further Development: The promising in vitro results highlight 3-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide as a potential candidate for further development as a novel anticancer agent. [] Further investigations, including in vivo studies and mechanistic investigations, are needed to fully assess its therapeutic potential.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3